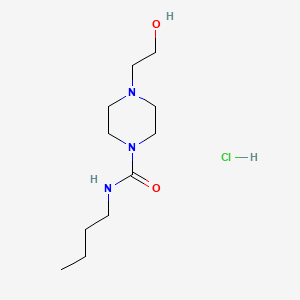![molecular formula C11H16N2O5S2 B5321319 N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)
N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide, also known as NSC 707545 or NMS-873, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
科学研究应用
N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the heat shock protein 70 (Hsp70) chaperone, which plays a crucial role in the development and progression of cancer. Inhibition of Hsp70 leads to the degradation of client proteins, which are essential for cancer cell survival. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Huntington's disease and Parkinson's disease.
作用机制
N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide acts as a competitive inhibitor of the Hsp70 ATPase activity. It binds to the nucleotide-binding domain of Hsp70, preventing the hydrolysis of ATP and the release of client proteins. This leads to the accumulation of misfolded and aggregated proteins, which are then degraded by the proteasome or autophagy pathways.
Biochemical and Physiological Effects
Inhibition of Hsp70 by this compound has been shown to induce apoptosis and cell death in cancer cells. It has also been shown to reduce the aggregation of misfolded proteins in neurodegenerative disease models. However, it is important to note that the effects of this compound may vary depending on the cell type and disease model.
实验室实验的优点和局限性
One advantage of N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide is its specificity for Hsp70, which reduces the potential for off-target effects. However, it is important to consider the potential limitations of using this compound in lab experiments. For example, it may not be effective in all cancer cell types or disease models, and its effects may be influenced by factors such as drug concentration and exposure time.
未来方向
There are several potential future directions for the research and development of N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide. One direction is the optimization of its structure and pharmacokinetic properties to improve its efficacy and reduce potential toxicity. Another direction is the investigation of its effects in combination with other cancer therapies or neuroprotective agents. Additionally, further research is needed to better understand the molecular mechanisms underlying its effects and identify potential biomarkers for predicting its efficacy in different disease models.
Conclusion
In conclusion, this compound is a small molecule inhibitor with potential therapeutic applications in cancer treatment and neurodegenerative diseases. Its specificity for Hsp70 and mechanism of action make it a promising candidate for further research and development. However, more studies are needed to fully understand its effects and potential limitations.
合成方法
The synthesis of N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form 4-morpholinylsulfonyl chloride. This intermediate is then reacted with 3-aminophenylmethanesulfonamide in the presence of a base to produce this compound. The final product is obtained through purification and isolation processes.
属性
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c1-19(14,15)12-10-3-2-4-11(9-10)20(16,17)13-5-7-18-8-6-13/h2-4,9,12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJHGCXPCMBWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5321240.png)
![N-(2-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5321246.png)
![5-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-4-ethyl-1,2,3-thiadiazole](/img/structure/B5321254.png)
![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5321261.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321263.png)

![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5321288.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)
![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)

![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)
![N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)
![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)